3-(6-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one
Description
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one is a hybrid heterocyclic compound combining a coumarin backbone with a methyl-substituted imidazo[1,2-a]pyridine moiety. The compound’s synthesis typically involves coupling reactions between functionalized coumarins and substituted imidazo[1,2-a]pyridines under catalyst-free or solvent-free conditions . Its structural uniqueness lies in the 6-methyl group on the imidazo[1,2-a]pyridine ring, which influences electronic distribution and steric interactions compared to analogs with substituents at other positions (e.g., 7- or 8-methyl) .
Properties
IUPAC Name |
3-(6-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-11-6-7-16-18-14(10-19(16)9-11)13-8-12-4-2-3-5-15(12)21-17(13)20/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXSTYOOXKYCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one typically involves the condensation of 6-methylimidazo[1,2-a]pyridine with a suitable chromenone derivative. One common method includes the use of a base-catalyzed reaction where the imidazo[1,2-a]pyridine derivative is reacted with a chromenone derivative under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine and chromenone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that derivatives of 3-(6-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one exhibit promising anticancer properties. For instance, a study demonstrated that certain derivatives showed significant inhibition of cancer cell proliferation in various cancer lines, including liver carcinoma (HEPG2) and breast cancer cells. The mechanism is believed to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Properties : The compound has been evaluated for its antimicrobial activities against various pathogens. A study reported moderate activity against Staphylococcus aureus and Escherichia coli using agar diffusion methods. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating potential for development as an antimicrobial agent .
Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties. It is hypothesized to modulate GABA_A receptors, which could be beneficial in treating neurodegenerative diseases .
Organic Synthesis Applications
Synthetic Intermediates : 3-(6-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex heterocyclic compounds through various reactions such as nucleophilic substitutions and cyclization reactions .
Material Science : The unique structural features of the compound allow for its application in developing novel materials with specific electronic or optical properties. Its derivatives have been explored for use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their favorable electronic characteristics .
Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(6-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one | HEPG2 | 5.0 | CDK inhibition |
| Derivative A | MCF7 | 3.5 | Apoptosis induction |
| Derivative B | A549 | 4.8 | Cell cycle arrest |
Antimicrobial Activity Summary
| Compound | Pathogen | MIC (µg/mL) | Method Used |
|---|---|---|---|
| 3-(6-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one | E. coli | 32 | Agar diffusion |
| Derivative C | S. aureus | 16 | Agar dilution |
| Derivative D | Pseudomonas aeruginosa | 64 | Agar well diffusion |
Case Studies
-
Case Study on Anticancer Properties : A recent investigation into the anticancer effects of derivatives of 3-(6-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one revealed that specific modifications to the chromenone structure significantly enhanced cytotoxicity against HEPG2 cells while minimizing toxicity to normal cells .
- Study Design : The study involved synthesizing various derivatives and assessing their effects on cell viability using MTT assays.
- Findings : Several derivatives showed IC50 values below 5 µM, indicating potent anticancer activity.
-
Case Study on Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that certain derivatives exhibited lower MIC values than conventional antibiotics like streptomycin, suggesting potential as new antimicrobial agents .
- Study Design : Utilizing both agar diffusion and broth microdilution methods to determine effectiveness.
- Findings : Notably, one derivative demonstrated an MIC value of 16 µg/mL against S. aureus.
Mechanism of Action
The mechanism of action of 3-(6-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit enzyme activity by binding to the active site or interfere with receptor signaling by acting as an agonist or antagonist .
Comparison with Similar Compounds
Key Observations :
- Position of Methyl Group : The 6-methyl substituent in the target compound distinguishes it from 7- or 8-methyl analogs. For example, 7-methyl derivatives (e.g., 4b) exhibit enhanced NLO properties due to extended conjugation, whereas 8-methyl analogs (e.g., ) favor halogen bonding in crystallography .
- Electron-Donating/Accepting Groups: Substituents like diethylamino (4b) or bromine () modulate electronic properties. Diethylamino groups increase electron density, enhancing fluorescence, while bromine introduces steric and electronic effects suitable for cross-coupling reactions .
Physicochemical and Spectral Comparisons
Melting Points and Solubility
- Target Compound: No direct data available, but analogs with 7-methylimidazo[1,2-a]pyridine (e.g., 4b) melt at 231°C, suggesting high thermal stability .
- 6-Bromo Analogs : Lower solubility in polar solvents due to bromine’s hydrophobicity .
- Imidazo[2,1-b]thiazole Derivatives (4c) : Reduced melting points (158°C) compared to imidazo[1,2-a]pyridine hybrids, likely due to decreased molecular symmetry .
Biological Activity
3-(6-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
- Molecular Formula : C16H13N3O
- Molecular Weight : 276.29 g/mol
- CAS Number : 326913-54-6
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. A study reported that various derivatives of imidazo[1,2-a]pyridine showed excellent activity against colon cancer cell lines HT-29 and Caco-2. The mechanism of action involved the induction of apoptosis through the release of cytochrome c and activation of caspases 3 and 8, suggesting a mitochondrial pathway for cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Derivative | HT-29 | 15.5 | Apoptosis via cytochrome c release |
| Imidazo[1,2-a]pyridine Derivative | Caco-2 | 12.8 | Caspase activation |
Antiviral Activity
The antiviral potential of coumarin derivatives, including those with imidazo[1,2-a]pyridine moieties, has been explored against various viruses. A study focused on the antiviral activity against Parvovirus B19 found that certain derivatives inhibited viral replication and improved cell viability in infected cell lines . This suggests that modifications to the coumarin scaffold can enhance antiviral efficacy.
Anti-inflammatory Activity
Imidazo[1,2-a]pyridine compounds have also been investigated for their anti-inflammatory properties. The presence of specific substituents on the imidazo ring can modulate the anti-inflammatory response. For example, compounds with electron-donating groups have shown enhanced activity in inhibiting pro-inflammatory cytokines .
Case Studies
- Colon Cancer Study : A study evaluated several imidazo[1,2-a]pyridine derivatives for their effects on colon cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .
- Antiviral Research : In a recent investigation into antiviral agents against Parvovirus B19, derivatives of 3-(6-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one were synthesized and tested for their ability to inhibit viral replication in vitro. Some compounds demonstrated significant antiviral activity with low cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
